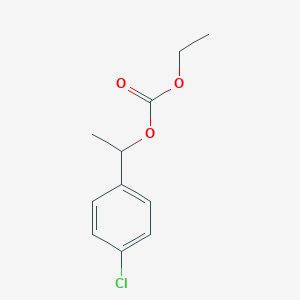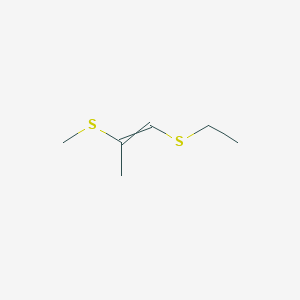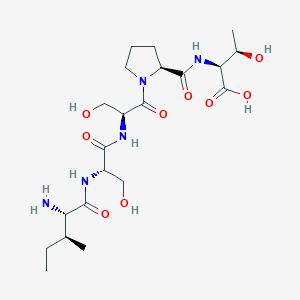boranyl CAS No. 718640-78-9](/img/structure/B12539103.png)
[2-(3-Chlorophenyl)ethenyl](hydroxy)boranyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chlorophenyl)ethenylboranyl is an organoboron compound that features a boron atom bonded to a hydroxy group and a vinyl group substituted with a 3-chlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)ethenylboranyl typically involves the reaction of 3-chlorophenylacetylene with a boron-containing reagent. One common method is the hydroboration of 3-chlorophenylacetylene using a borane complex, such as borane-tetrahydrofuran (BH3-THF), followed by oxidation with hydrogen peroxide (H2O2) to yield the desired product.
Industrial Production Methods
Industrial production of 2-(3-Chlorophenyl)ethenylboranyl may involve large-scale hydroboration processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and product isolation can enhance the scalability and safety of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 2-(3-Chlorophenyl)ethenylboranyl can undergo oxidation reactions to form boronic acids or borate esters.
Reduction: The compound can be reduced to form boron-containing alkanes.
Substitution: It can participate in substitution reactions where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nucleophiles such as alkyl halides.
Major Products
Oxidation: Boronic acids or borate esters.
Reduction: Boron-containing alkanes.
Substitution: Various substituted boron compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 2-(3-Chlorophenyl)ethenylboranyl is used as a building block for the construction of more complex molecules. Its boron moiety can participate in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Biology
The compound’s potential biological applications include its use as a precursor for boron-containing drugs. Boron compounds are known for their ability to interact with biological molecules, making them useful in medicinal chemistry.
Medicine
In medicine, boron-containing compounds are explored for their use in boron neutron capture therapy (BNCT), a type of cancer treatment. 2-(3-Chlorophenyl)ethenylboranyl could serve as a candidate for further development in this area.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and ceramics, where boron-containing compounds impart unique properties like thermal stability and hardness.
Wirkmechanismus
The mechanism by which 2-(3-Chlorophenyl)ethenylboranyl exerts its effects involves the interaction of its boron atom with various molecular targets. Boron can form stable covalent bonds with oxygen and nitrogen atoms, allowing it to interact with enzymes and other proteins. This interaction can modulate the activity of these proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group.
Vinylboronic acid: Contains a vinyl group bonded to boron.
3-Chlorophenylboronic acid: Features a 3-chlorophenyl group bonded to boron.
Uniqueness
2-(3-Chlorophenyl)ethenylboranyl is unique due to the presence of both a 3-chlorophenyl group and a vinyl group, which can influence its reactivity and applications
Eigenschaften
CAS-Nummer |
718640-78-9 |
|---|---|
Molekularformel |
C8H7BClO |
Molekulargewicht |
165.41 g/mol |
InChI |
InChI=1S/C8H7BClO/c10-8-3-1-2-7(6-8)4-5-9-11/h1-6,11H |
InChI-Schlüssel |
RGZANGPIXJVTJA-UHFFFAOYSA-N |
Kanonische SMILES |
[B](C=CC1=CC(=CC=C1)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


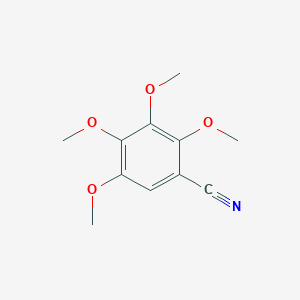
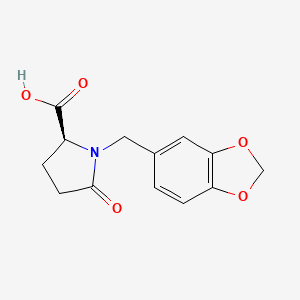
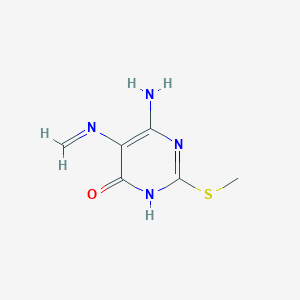
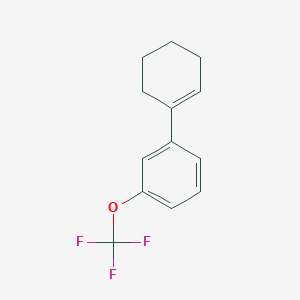
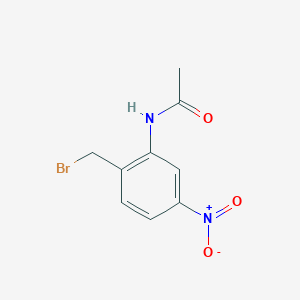
![4-[Bis(4-methylphenyl)methylidene]-5-methyl-3,4-dihydro-2H-pyrrole](/img/structure/B12539045.png)


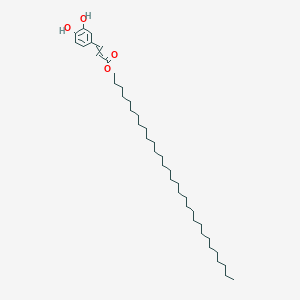
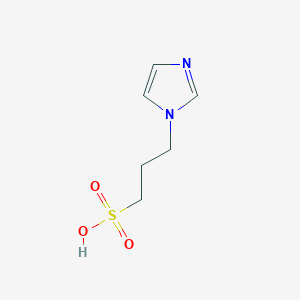
![2-[2,2-Dimethyl-5-(2-methylidenebut-3-en-1-yl)-1,3-dioxan-5-yl]ethan-1-ol](/img/structure/B12539079.png)
